molecular formula C11H11FO4 B593678 Dimethyl (4-fluorophenyl)propanedioate CAS No. 138485-30-0

Dimethyl (4-fluorophenyl)propanedioate

Cat. No.: B593678
CAS No.: 138485-30-0
M. Wt: 226.203
InChI Key: JWJAHPXFKKPJRD-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanedioate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-fluorophenyl)propanedioate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-fluorophenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (4-fluorophenyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl (4-fluorophenyl)propanedioate exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved are typically related to the specific applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (4-fluorophenyl)propanedioate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions where fluorine’s electronegativity and size play a critical role in determining the outcome .

Biological Activity

Dimethyl (4-fluorophenyl)propanedioate, a compound derived from malonic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its propanedioate backbone with a 4-fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets. The chemical formula is C11H13FO4C_{11}H_{13}FO_4.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Activity

This compound has been investigated for its anticancer properties. It acts as an inhibitor of key enzymes involved in nucleotide synthesis, which are crucial for cancer cell proliferation. Specifically, it has shown potency against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are vital in the folate metabolism pathway.

Enzyme IC50 (nM) Comparison to Standard
TS46206-fold more potent than pemetrexed
DHFR12055-fold more potent than standard inhibitors

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound primarily stems from its ability to inhibit enzymes involved in nucleotide synthesis. By inhibiting TS and DHFR, the compound disrupts DNA synthesis in rapidly dividing cells, such as those found in tumors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating strong antimicrobial potential.

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term studies are necessary to assess chronic exposure effects.

Properties

IUPAC Name

dimethyl 2-(4-fluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJAHPXFKKPJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721595
Record name Dimethyl (4-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138485-30-0
Record name Dimethyl (4-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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